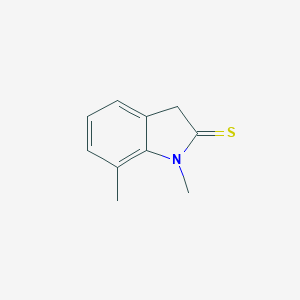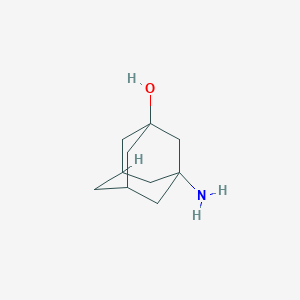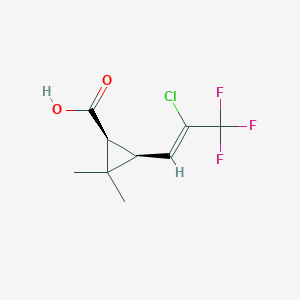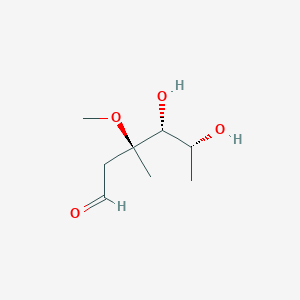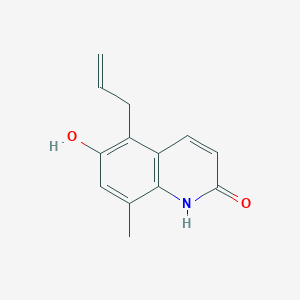
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one, also known as 6-hydroxy-8-methyl-2-propenylquinolin-4-one or simply as Q-1, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential application in scientific research due to its unique chemical properties and biological activities.
Mécanisme D'action
The exact mechanism of action of Q-1 is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways and interacting with key molecular targets in the cell.
Effets Biochimiques Et Physiologiques
Q-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps to protect the cells from oxidative damage. Additionally, Q-1 has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain. Furthermore, Q-1 has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Q-1 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, Q-1 also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Q-1. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Q-1 has been shown to possess neuroprotective properties, which could make it a promising candidate for drug development in this field. Additionally, Q-1 has been shown to possess anti-viral activity, which could make it a potential candidate for the development of new antiviral drugs. Finally, further studies are needed to fully understand the mechanism of action of Q-1 and its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
Q-1 has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.
Propriétés
Numéro CAS |
156937-56-3 |
|---|---|
Nom du produit |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-4-9-10-5-6-12(16)14-13(10)8(2)7-11(9)15/h3,5-7,15H,1,4H2,2H3,(H,14,16) |
Clé InChI |
BBFWZZUBCZZONN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
SMILES canonique |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
Synonymes |
2(1H)-Quinolinone, 6-hydroxy-8-methyl-5-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

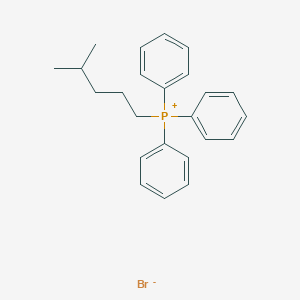
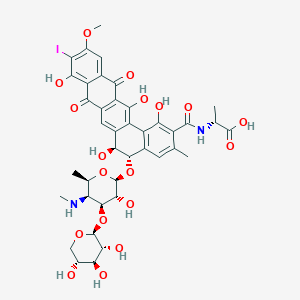
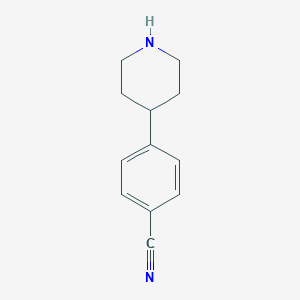
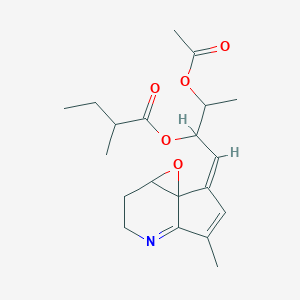
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

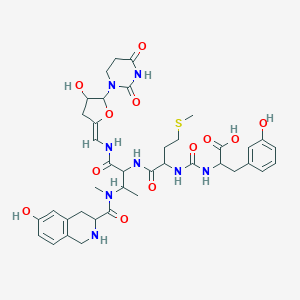
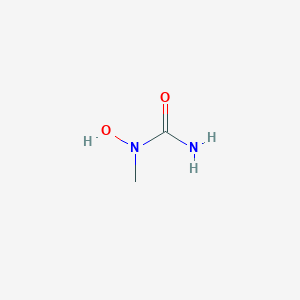
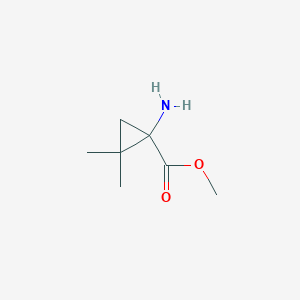
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
